RJR-2403 oxalate

概要

説明

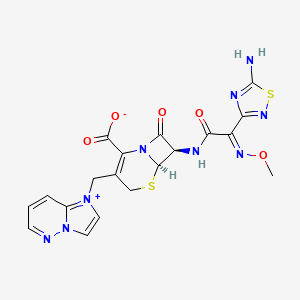

RJR-2403 oxalate, also known as Metanicotine or TC-2403, is a selective α4β2 nAChR agonist . It is a neuronal nicotinic receptor agonist that shows high selectivity for the α4β2 subtype .

Synthesis Analysis

RJR-2403 oxalate is a highly pure, synthetic, and biologically active compound .Molecular Structure Analysis

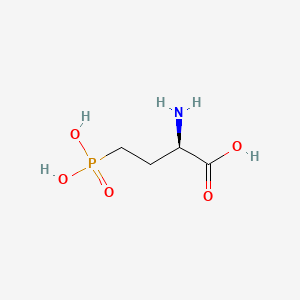

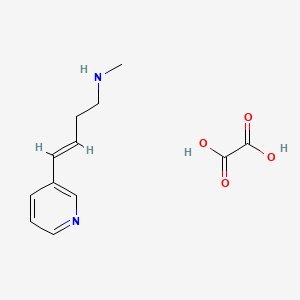

The molecular weight of RJR-2403 oxalate is 252.27 and its chemical formula is C10H14N2.C2H2O4 .Chemical Reactions Analysis

RJR-2403 oxalate is a neuronal nicotinic receptor agonist, showing high selectivity for the α4β2 subtype .Physical And Chemical Properties Analysis

RJR-2403 oxalate has a molecular weight of 252.27 and its chemical formula is C10H14N2.C2H2O4 . It is soluble to 100 mM in water .科学的研究の応用

RJR-2403 as a CNS-Selective Nicotinic Agonist

RJR-2403 oxalate, a CNS-selective nicotinic agonist, has been studied extensively for its effects on cognitive enhancement and reduced cardiovascular impact. Lippiello et al. (1996) investigated RJR-2403's physiological and behavioral effects, noting its potential for treating neurological diseases where cholinergic neurotransmission is compromised due to its selective activation of central nervous system nicotinic acetylcholine receptors (Lippiello et al., 1996). Additionally, Papke et al. (2000) found that RJR-2403 selectively activates human α4β2 nicotinic acetylcholine receptors, indicating its utility in understanding the pharmacology of nicotinic cholinergic systems (Papke et al., 2000).

In Vitro Characterization of RJR-2403

Bencherif et al. (1996) conducted in vitro studies to evaluate RJR-2403's interaction with various nicotinic acetylcholine receptors, highlighting its higher potency at CNS receptor sub-types compared to muscle, ganglionic, or enteric receptors. This research supports the notion of RJR-2403's selective interaction with CNS receptors, providing a foundation for its therapeutic applications (Bencherif et al., 1996).

Neurotransmitter Release Effects

Summers et al. (1996) investigated RJR-2403's effects on neurotransmitter release in the rat cortex, noting significant increases in levels of acetylcholine, norepinephrine, dopamine,and serotonin. This study provides insight into the potential of RJR-2403 in modulating neurotransmitter levels, which is crucial for understanding its role in cognitive enhancement and treatment of neurodegenerative diseases (Summers et al., 1996).

Applications in Alzheimer's Disease Research

The use of RJR-2403 has been explored in Alzheimer's disease research due to its properties as a nicotinic agonist. Radiosynthesis and PET studies of RJR-2403,as conducted by Studenov et al. (2001), demonstrated the potential of this compound in the imaging and evaluation of cognitive-enhancing drugs for Alzheimer's disease. Their research indicated that RJR-2403, labeled with carbon-11, could be utilized in positron emission tomographic (PET) studies, providing valuable insights into its distribution and metabolism in the brain (Studenov et al., 2001).

作用機序

Target of Action

RJR-2403 oxalate, also known as Rivanicline oxalate, is a potent and effective activator of human α4/β2 receptors . These receptors are a subtype of neuronal nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels widely expressed in both the central and peripheral nervous systems . The α4/β2 nAChRs play a crucial role in various physiological functions including learning, reinforcement, development, aging, and nociception .

Mode of Action

RJR-2403 oxalate interacts with its target, the α4/β2 nAChRs, by acting as an agonist . This means it binds to these receptors and activates them. The activation of these receptors by RJR-2403 oxalate is comparable to the activation by nicotine .

Pharmacokinetics

It’s known that the compound is soluble in water , which could influence its bioavailability and distribution in the body.

Result of Action

The activation of α4/β2 nAChRs by RJR-2403 oxalate leads to transient inward currents in these receptors . This means that the activation of these receptors leads to a brief increase in the flow of ions into the neuron, changing the neuron’s membrane potential and triggering the generation of an electrical signal.

Action Environment

The action, efficacy, and stability of RJR-2403 oxalate can be influenced by various environmental factors. For instance, the compound’s solubility in water could affect its distribution in the body and its ability to reach its target receptors Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.

Safety and Hazards

特性

IUPAC Name |

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIZFOAIQXMQHC-DPZBITMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632688 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RJR-2403 oxalate | |

CAS RN |

220662-95-3 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[6-[4-[(2R)-1,4-dimethyl-3-oxopiperazin-2-yl]anilino]-4-methyl-5-oxopyrazin-2-yl]-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663580.png)

![N-[3-(6-{4-[(2S)-1,4-Dimethyl-3-oxopiperazin-2-yl]anilino}-4-methyl-5-oxo-4,5-dihydropyrazin-2-yl)-2-methylphenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B1663581.png)